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Compound of Interest

Compound Name:
ethyl 2-(1-ethyl-1H-pyrazol-4-yl)-2-

oxoacetate

CAS No.: 1235995-82-0

Cat. No.: B2681955 Get Quote

Executive Summary
In heterocyclic chemistry, the functionalization of the pyrazole core dictates its pharmacophoric

utility.[1][2][3][4][5][6] The distinction between Pyrazole Glyoxylates (

-keto esters) and Pyrazole Acetates (

-methylene esters) is fundamentally one of oxidation state and electrophilicity.

Pyrazole Glyoxylates (

) serve as high-energy electrophilic intermediates, primarily utilized as precursors for
oximinoacetate fungicides (strobilurin analogs) and

-hydroxy esters.

Pyrazole Acetates (

) function as stable, lipophilic linkers or auxin-mimetic scaffolds, commonly found in anti-
inflammatory agents and herbicides.

This guide details the chemical causality behind selecting one motif over the other, supported

by validated protocols and mechanistic insights.
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Structural & Electronic Properties
The core difference lies in the linker carbon attached to the pyrazole ring (typically at the C4 or

C3 position).

Feature Pyrazole Glyoxylate Pyrazole Acetate

General Formula

Linker Hybridization (Carbonyl) (Methylene)

Electronic Nature
Highly Electrophilic (

-keto)

Nucleophilic (

-carbon) / Stable Ester

Oxidation State Oxidized (+3 at linker C) Reduced (+1 at linker C)

pKa (

-proton)

N/A (No

-protons)
~20-25 (Acidic if activated)

Primary Reactivity 1,2-Addition, Condensation Enolate Chemistry, Hydrolysis

Electronic Causality
In glyoxylates, the adjacent carbonyls create a strong dipole, making the

-keto carbon highly susceptible to nucleophilic attack (e.g., by hydroxylamines or hydrides).
The pyrazole ring acts as an electron donor, stabilizing the transition state during nucleophilic
addition.

In acetates, the methylene bridge insulates the ester from the aromatic ring's electronics. The

reactivity is dominated by the acidity of the

-protons, allowing for Claisen condensations or alkylations.

Synthetic Methodologies
The synthesis of these moieties requires distinct strategies. Glyoxylates are typically formed via

electrophilic acylation, while acetates are often accessed via reduction or nucleophilic

substitution.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2681955?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Visualization: Synthetic Decision Tree

Key Transformation

Unsubstituted Pyrazole

Pyrazole Glyoxylate
(Py-CO-COOEt)AlCl3 / Heat Pyrazole Acetate

(Py-CH2-COOEt)

NaH / DMF (N-alkylation)

Ethyl Oxalyl Chloride
(Electrophilic Acylation) Hydrazine / KOH (Reduction)

Oximinoacetate
(Fungicide Precursor)NH2OMe / Pyridine

Ethyl Chloroacetate
(Nucleophilic Sub.)

Wolff-Kishner
Reduction

Click to download full resolution via product page

Caption: Divergent synthesis of glyoxylates and acetates. Note the reductive bridge converting

glyoxylates to acetates.

Experimental Protocols
Protocol A: Synthesis of Ethyl Pyrazole-4-Glyoxylate
(Acylation)
Context: This method exploits the electron-rich nature of the pyrazole C4 position.

Reagents: 1-Methyl-1H-pyrazole (10 mmol), Ethyl oxalyl chloride (12 mmol), Aluminum

chloride (

, 15 mmol), Dichloromethane (DCM, anhydrous).

Procedure:

Cool a suspension of

in DCM to 0°C under

.
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Add Ethyl oxalyl chloride dropwise; stir for 15 min to form the acylium ion.

Add 1-Methyl-1H-pyrazole slowly (exothermic).

Reflux for 4 hours.[7] Monitor via TLC (Hexane:EtOAc 7:3).

Quench: Pour onto ice/HCl. Extract with DCM.

Validation:

IR: Look for two carbonyl peaks: ~1735 cm⁻¹ (ester) and ~1660 cm⁻¹ (ketone).

¹H NMR: Absence of

-protons; presence of pyrazole singlets shifted downfield due to the electron-withdrawing
carbonyl.

Protocol B: Reduction to Ethyl Pyrazole-4-Acetate
(Wolff-Kishner Modification)
Context: Converting the keto-group to a methylene group.

Reagents: Ethyl Pyrazole-4-glyoxylate (5 mmol), Hydrazine hydrate (15 mmol), KOH (15

mmol), Ethylene glycol.

Procedure:

Mix glyoxylate and hydrazine in ethylene glycol. Heat to 100°C for 1 hour (formation of

hydrazone).

Add KOH pellets.

Heat to 180-200°C for 3 hours (distill off water/excess hydrazine).

Cool, dilute with water, acidify to pH 5, extract with EtOAc.

Validation:

¹H NMR: Appearance of a singlet at ~3.5 ppm (
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linker). Disappearance of the ketone signal in ¹³C NMR (~180 ppm).

Reactivity & Biological Applications[2][3][5][8][9][10]
[11][12][13][14]
The "Strobilurin" Connection (Glyoxylates)
Pyrazole glyoxylates are the immediate precursors to Oximinoacetates, a critical

pharmacophore in modern fungicides (e.g., Pyraclostrobin analogs).

Mechanism: The

-keto group is condensed with methoxyamine (

).

Result: The resulting

geometry mimics the natural product Strobilurin A, binding to the

site of Complex III in the mitochondrial electron transport chain.

Why Glyoxylates? The rigidity of the

center is required to position the methyl ester for hydrogen bonding within the cytochrome b
binding pocket.

The "Linker" Role (Acetates)
Pyrazole acetates are preferred when conformational flexibility is required.

Pharma: Used in COX-2 inhibitors (e.g., Lonazolac analogs) where the acetate group mimics

arachidonic acid metabolites.

Agro: Heteroaryl acetic acids often act as Auxin mimics, disrupting plant growth regulation.

Comparative Reactivity Table
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Reaction Type Pyrazole Glyoxylate Pyrazole Acetate

With Forms Oximes (stable,

bioactive)

Forms Hydroxamic acids (via

ester attack)

With
Reduces to Mandelates (

-OH)
No reaction (ester is stable)

Base Hydrolysis

Forms

-keto acids (unstable,

decarboxylate)

Forms stable Acetic acids

Grignard (

)

Addition to Ketone (Tertiary

alcohol)

Addition to Ester (Double

addition)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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